molecular formula C10H9NO7S2 B15342057 4-Amino-3-hydroxy-2,7-naphthalenedisulfonic acid CAS No. 2007-20-7

4-Amino-3-hydroxy-2,7-naphthalenedisulfonic acid

Cat. No.: B15342057
CAS No.: 2007-20-7
M. Wt: 319.3 g/mol
InChI Key: ADVCEUPBLBYYEF-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxy-2,7-naphthalenedisulfonic acid is an organic compound with the chemical formula C10H9NO7S2This compound is characterized by its white to gray crystalline powder form and is soluble in alkaline solutions, slightly soluble in water, alcohol, and ether .

Preparation Methods

4-Amino-3-hydroxy-2,7-naphthalenedisulfonic acid is typically synthesized through a multi-step process involving nitration, reduction, and sulfonation reactions. The general synthetic route includes:

Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to optimize yield and purity. The process may include steps such as:

    Sulfonation with fuming sulfuric acid: to obtain naphthalene trisulfonic acid.

    Nitration with mixed acid: to produce nitronaphthalene trisulfonic acid.

    Reduction with iron powder: to yield aminonaphthalene trisulfonic acid.

    Neutralization and filtration: to isolate the final product.

Chemical Reactions Analysis

4-Amino-3-hydroxy-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include various azo dyes, which are widely used in the textile industry for coloring fabrics .

Scientific Research Applications

4-Amino-3-hydroxy-2,7-naphthalenedisulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxy-2,7-naphthalenedisulfonic acid involves its ability to undergo electrophilic substitution reactions, forming stable azo compounds. These reactions typically involve the formation of a diazonium ion intermediate, which then couples with another aromatic compound to form the final azo dye. The molecular targets and pathways involved include the interaction with aromatic amines and the formation of stable azo linkages .

Comparison with Similar Compounds

4-Amino-3-hydroxy-2,7-naphthalenedisulfonic acid can be compared with similar compounds such as:

    8-Amino-1-naphthol-3,6-disulfonic acid: Similar in structure but differs in the position of the amino and hydroxyl groups.

    1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid: Another isomer with different functional group positions.

    Disodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate: A disodium salt form of the compound

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the positional differences of functional groups.

Properties

IUPAC Name

4-amino-3-hydroxynaphthalene-2,7-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7S2/c11-9-7-2-1-6(19(13,14)15)3-5(7)4-8(10(9)12)20(16,17)18/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVCEUPBLBYYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007-20-7
Record name 1-Amino-2-naphthol-3,6-disulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-AMINO-2-NAPHTHOL-3,6-DISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J1ZN24P49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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